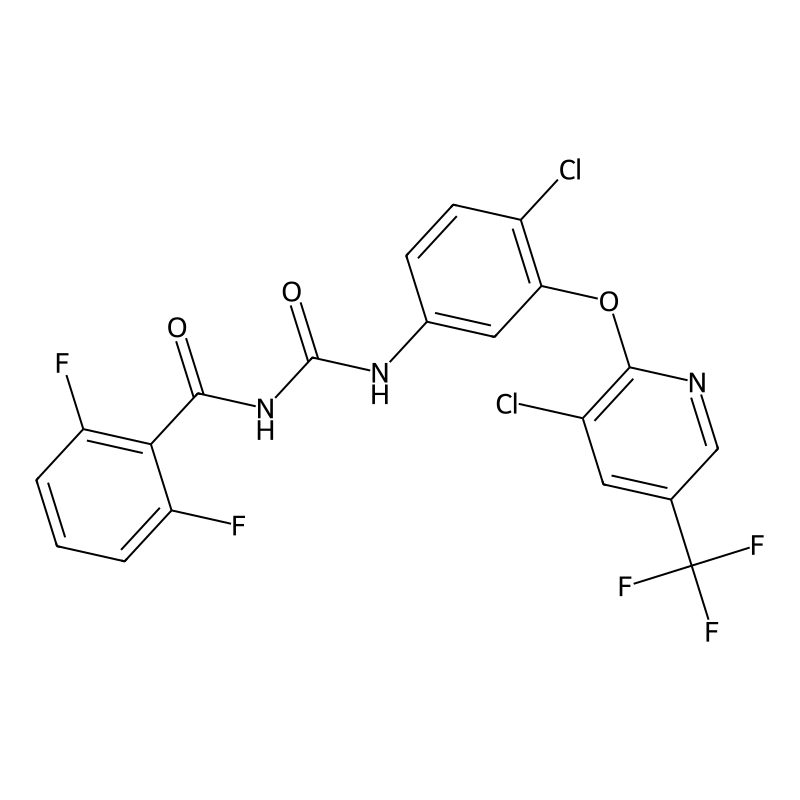

Fluazuron

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Ecotoxicological Assessment

Scientific Field: Environmental Science and Pollution Research

Summary of Application: Fluazuron, an active ingredient of the benzoylurea class, is used to control ticks in cattle.

Methods of Application: Bioassays were carried out in a tropical artificial soil (TAS) spiked with increasing doses of the insecticide. The reproduction and survival of F.

Results: Earthworm mortality was found only at the highest tested fluazuron concentration (LOEC=160 mg a.i. kg −1 dry soil and NOEC=80 mg kg −1), while the reproduction of F. candida and E.

Tick Control in Cattle

Scientific Field: Veterinary Research

Summary of Application: Fluazuron is a chitin synthesis inhibitor administered as a pour-on formulation in cattle for tick control.

Methods of Application: Two hundred and ninety-two beef cows around parturition were treated with a commercial pour-on formulation of fluazuron at a rate of 2.5 mg/kg of body weight.

Results: No animals with the presence of ticks were identified during the first 117 days of the study, except for three cows and one calf at the time of the third application (day 77).

Insect Growth Regulator

Scientific Field: Veterinary Medicine

Summary of Application: Fluazuron is an insect growth regulator belonging to the class of benzoylphenyl urea derivatives.

Methods of Application: Fluazuron is intended for tick control in beef cattle applied topically as a pour-on for use at single dose levels of 1.5 and 2.5 mg/kg body weight with a possible additional treatment after 3 to 6 months.

Tick Infestation in Cows and Calves

Summary of Application: This study analyzes the incidence of the pour-on application pattern on the plasma levels of fluazuron in calves and cows in the lactation period of the beef cow under endemic tick infestation.

Woodrat Flea Control

Scientific Field: Entomology

Summary of Application: This study suggests that a monthly application program of fluazuron delivered by bait cube is effective in reducing woodrat flea-burdens.

Fluazuron is a synthetic compound classified as an N-acylurea, specifically a benzoylphenylurea. Its chemical formula is CHClFNO, and it is recognized for its efficacy as an acaricide, primarily used in veterinary medicine for the control of ticks in livestock. The compound operates by inhibiting chitin synthesis, which is crucial for the development of the exoskeleton in arthropods, thereby preventing their maturation and reproduction .

Fluazuron acts as an insecticide by inhibiting chitin synthesis in insects and mites []. Chitin is a vital component of their exoskeleton, and its disruption during molting stages leads to death. The specific mechanism involves binding to the enzyme chitin synthase, preventing the formation of new chitin [].

- Etherification: 2-chloro-5-nitrophenol reacts with 2,3-dichloro-5-methyltrifluoropyridine to form an etherate.

- Reduction: The etherate undergoes reduction using sodium bisulfide in ethanol or methanol to yield 4-chloro-3-(3-chloro-5-methyltrifluoropyridinyloxy)aniline.

- N-acylation: This intermediate is then reacted with 2,6-difluorobenzamide and triphosgene to produce 2,6-difluorobenzoyl isocyanate.

- Addition Reaction: Finally, the aniline derivative and the isocyanate undergo an addition reaction to form fluazuron .

Fluazuron exhibits significant biological activity as an acaricide. Its mechanism involves disrupting the synthesis of chitin in ticks, which is essential for their exoskeletal development. This leads to impaired growth and reproduction in target species. Studies indicate that fluazuron has a prolonged elimination half-life, remaining active in the system for approximately three to four weeks post-administration . Furthermore, it has been associated with immunotoxic effects, causing alterations in nuclear chromatin and potentially leading to cytotoxicity at high concentrations .

The synthesis of fluazuron can be accomplished through several methods, primarily involving multi-step organic reactions:

- Starting Materials: Key starting materials include 2-chloro-5-nitrophenol and 2,3-dichloro-5-methyltrifluoropyridine.

- Reaction Conditions: The reduction reaction typically occurs at temperatures between 60°C and 90°C over a period of 5 to 20 hours. The addition reaction takes place at lower temperatures (10°C to 60°C) for 4 to 20 hours .

- Purification: The final product undergoes refinement and purification to achieve the desired purity levels necessary for commercial applications.

Fluazuron is primarily utilized in veterinary medicine as an ectoparasiticide for livestock, particularly cattle. Its applications include:

- Tick Control: Effective against various tick species, helping reduce infestations that can lead to disease transmission.

- Long-lasting Efficacy: Due to its slow metabolism and prolonged action, fluazuron provides extended protection against ectoparasites .

Research into fluazuron's interactions reveals potential immunotoxicity and cytotoxicity under certain conditions. Studies have indicated that fluazuron may induce pyknotic nuclei formation due to chromatin disorganization within cells . Additionally, its effects on various biological pathways suggest that it could interact with multiple cellular targets, leading to varied pharmacological outcomes.

Fluazuron shares structural and functional similarities with other compounds used for tick control and pest management. Below are some comparable compounds:

| Compound Name | Chemical Structure | Mechanism of Action | Unique Features |

|---|---|---|---|

| Abamectin | CHO | Enhances GABA-mediated neurotransmission | Broad-spectrum activity against parasites |

| Ivermectin | CHO | Binds to glutamate-gated chloride channels | Effective against a wide range of nematodes |

| Fipronil | CHClFN | Inhibits gamma-aminobutyric acid neurotransmission | Fast-acting; used in both veterinary and agricultural settings |

Fluazuron's unique mechanism of action—specifically its interference with chitin synthesis—distinguishes it from other acaricides that may target different physiological processes or pathways.

The development of High Performance Liquid Chromatography with Ultraviolet Detection methods for fluazuron purity assessment has been extensively investigated across multiple research studies, establishing comprehensive analytical protocols for various matrices and applications [1] [2] [3]. The optimized chromatographic conditions consistently demonstrate effective separation and quantification capabilities for fluazuron analysis.

The fundamental chromatographic parameters for fluazuron analysis have been established through systematic method development studies. The most widely adopted approach utilizes reverse-phase chromatography with C18 stationary phases, specifically columns with dimensions of 4.6 × 250 millimeters packed with 5 micrometer particles [1] [2]. The mobile phase composition varies depending on the specific application, with acetonitrile and water mixtures proving most effective for fluazuron separation. For bovine tissue analysis, the optimal mobile phase consists of acetonitrile and water in a 65:35 volume ratio, while plasma analysis requires a higher organic content with an 80:20 acetonitrile to water ratio [1] [3].

The detection wavelength of 260 nanometers has been universally adopted for fluazuron quantification, providing maximum sensitivity and selectivity for the compound [1] [2] [4]. This wavelength selection is based on the ultraviolet absorption characteristics of the benzoylphenyl urea chromophore present in the fluazuron molecular structure. The flow rate optimization studies have consistently identified 1.0 milliliters per minute as the optimal flow rate, providing adequate resolution while maintaining reasonable analysis times [1] [3].

Temperature control represents a critical parameter in fluazuron High Performance Liquid Chromatography analysis, with column temperatures ranging from 25 to 37 degrees Celsius depending on the specific matrix and separation requirements [1] [3]. The higher temperature of 37 degrees Celsius is particularly beneficial for tissue extraction methods, where improved peak symmetry and resolution are observed. The injection volume optimization has established 100 microliters as the standard for most applications, providing sufficient sensitivity while avoiding column overloading [1].

Sample preparation protocols for fluazuron purity assessment involve liquid-liquid extraction procedures using acetonitrile as the primary extraction solvent [1] [2]. The extraction efficiency studies demonstrate recovery rates exceeding 75 percent across different matrices, with tissue samples requiring homogenization followed by acetonitrile extraction and centrifugation steps. The extracted samples undergo filtration through 0.45 micrometer filters before chromatographic analysis to remove particulate matter that could interfere with column performance [1].

Method development studies have established comprehensive system suitability parameters to ensure consistent analytical performance. The retention time precision requirements specify relative standard deviation values below 2.0 percent for six replicate injections of standard solutions [2]. Peak asymmetry factors must remain between 0.8 and 2.0 to ensure proper peak integration and quantification accuracy. Theoretical plate numbers exceeding 2000 per column are required to maintain adequate chromatographic efficiency [4].

Impurity Profiling and Structural Elucidation Techniques

The comprehensive impurity profiling of fluazuron requires sophisticated analytical approaches combining multiple analytical techniques for complete characterization of potential degradation products and process-related impurities [5] [6]. The structural elucidation methodologies employ both chromatographic separation and spectroscopic identification techniques to establish complete impurity profiles.

Process-related impurities in fluazuron active pharmaceutical ingredient synthesis have been identified through systematic impurity profiling studies [5]. The manufacturing process generates specific impurities that require individual characterization and quantification. Two novel impurities designated as compounds 23 and 24 have been identified during process development, representing previously unreported structural analogs of fluazuron [5]. These impurities exhibit similar chromatographic behavior to the parent compound, necessitating optimized separation conditions for accurate quantification.

The structural elucidation of fluazuron impurities employs liquid chromatography coupled with mass spectrometry techniques for preliminary identification [6]. The electrospray ionization mass spectrometry provides molecular weight information and fragmentation patterns essential for structural characterization. The collision-induced dissociation experiments generate characteristic fragment ions that facilitate structural assignment of unknown impurities. Nuclear magnetic resonance spectroscopy serves as the definitive technique for complete structural elucidation of isolated impurity compounds [6].

High resolution mass spectrometry techniques utilizing quadrupole time-of-flight instruments provide accurate mass measurements with errors below 1 part per million [6]. The molecular formula generation algorithms process the accurate mass data to propose elemental compositions for unknown impurities. The isotope pattern matching capabilities further confirm molecular formula assignments through comparison of theoretical and experimental isotope distributions.

The preparative isolation of fluazuron impurities requires specialized chromatographic techniques capable of handling larger sample volumes while maintaining separation efficiency [7]. Semi-preparative High Performance Liquid Chromatography columns with increased internal diameters enable the collection of sufficient quantities of individual impurities for spectroscopic characterization. The fraction collection protocols must account for peak broadening effects and ensure adequate purity of isolated compounds for subsequent analysis.

Forced degradation studies generate additional impurities that require structural characterization to understand fluazuron degradation pathways [8]. The hydrolysis conditions produce specific degradation products resulting from cleavage of the urea linkage or ether bonds present in the molecular structure. Oxidative degradation generates different impurity profiles involving modification of aromatic rings or formation of hydroxylated metabolites. The thermal degradation pathways involve dehydration reactions and cyclization processes that produce structurally distinct degradation products [8].

The analytical methods for impurity quantification must demonstrate adequate resolution between fluazuron and all identified impurities [9]. The chromatographic conditions require optimization to achieve baseline separation of closely eluting compounds while maintaining acceptable analysis times. The detection limits for individual impurities must comply with International Conference on Harmonization guidelines, typically requiring quantification capabilities at 0.05 percent relative to the main component [9].

Stability-Indicating Analytical Methods

The development of stability-indicating analytical methods for fluazuron requires comprehensive evaluation of the compound behavior under various stress conditions and validation of analytical procedures capable of detecting and quantifying degradation products [10] [11]. These methods serve as essential tools for establishing shelf-life specifications and monitoring product quality throughout the storage period.

Forced degradation studies represent the foundation for developing stability-indicating methods, involving exposure of fluazuron to accelerated degradation conditions that simulate long-term storage effects [11]. The hydrolytic degradation studies demonstrate significant pH-dependent stability characteristics, with fluazuron showing greater stability under acidic conditions compared to basic environments [12] [8]. At pH 3 and 25 degrees Celsius, the hydrolysis half-life extends to 14 days, while basic conditions at pH 9 result in rapid degradation with a half-life of only 0.5 hours [12].

The oxidative stress testing reveals fluazuron susceptibility to hydrogen peroxide-mediated degradation, generating specific oxidation products that require chromatographic separation from the parent compound [8]. The oxidative degradation pathway involves modification of aromatic systems and potential formation of hydroxylated derivatives. The analytical method must demonstrate adequate resolution between fluazuron and these oxidation products to ensure accurate quantification of both the active ingredient and degradation impurities.

Thermal stability studies establish the temperature limits for fluazuron storage and handling procedures. The compound demonstrates reasonable thermal stability at temperatures up to 55 degrees Celsius, with significant degradation occurring only at elevated temperatures exceeding normal storage conditions [13]. The thermal degradation products include dehydration products and potential cyclization compounds resulting from intramolecular rearrangements under high-temperature conditions.

Photolytic stability assessment determines the light sensitivity of fluazuron and the necessity for light-protective packaging [8]. The studies demonstrate that fluazuron exhibits adequate photostability under normal lighting conditions, indicating that specialized light-protective measures are not critical for routine storage. However, prolonged exposure to intense ultraviolet radiation may generate photodegradation products that require analytical monitoring.

The validation of stability-indicating methods requires demonstration of specificity through analysis of stressed samples containing known degradation products [10] [14]. The chromatographic conditions must achieve baseline resolution between fluazuron and all identified degradation products, with peak purity confirmation using photodiode array detection or mass spectrometry techniques. The method precision must be maintained across the full range of potential degradation product concentrations encountered during stability studies.

Accelerated stability studies following International Conference on Harmonization guidelines provide data for shelf-life prediction and storage condition recommendations [15] [16]. The standard accelerated conditions of 40 degrees Celsius and 75 percent relative humidity for 6 months generate stability data equivalent to extended storage under normal conditions. The analytical methods must demonstrate adequate sensitivity to detect degradation levels as low as 0.1 percent to comply with regulatory requirements for stability monitoring [15].

The stability-indicating method validation encompasses all standard analytical validation parameters including accuracy, precision, linearity, and robustness [10]. The accuracy assessment requires recovery studies using samples spiked with known concentrations of degradation products. The precision evaluation includes both intra-day and inter-day variability assessments across multiple analysts and instruments. The linearity studies must encompass the full range from degradation product detection limits to maximum expected concentrations during stability studies.

Regulatory-Compliant Characterization Strategies

The regulatory-compliant characterization of fluazuron requires adherence to international guidelines and standards established by various regulatory authorities including the World Health Organization, Food and Agriculture Organization, and the International Conference on Harmonization [17] [18] [19]. These characterization strategies ensure analytical methods meet the stringent requirements for pharmaceutical and veterinary drug analysis.

The International Conference on Harmonization Q2 guidelines establish the fundamental validation parameters required for analytical method characterization [18] [19]. The specificity requirements mandate demonstration of method ability to unambiguously determine fluazuron in the presence of related substances, degradation products, and matrix components. The validation protocols must include forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions to demonstrate method selectivity [19].

Accuracy validation requires systematic evaluation across multiple concentration levels spanning the analytical range, typically encompassing 80 to 120 percent of the nominal concentration [18]. The accuracy assessment involves recovery studies using certified reference materials or well-characterized samples with known fluazuron concentrations. The acceptance criteria specify recovery values between 98 and 102 percent for active pharmaceutical ingredient analysis, with relative standard deviation values below 2.0 percent [19].

Precision evaluation encompasses repeatability, intermediate precision, and reproducibility assessments conducted under defined experimental conditions [18]. Repeatability studies involve multiple analyses performed by the same analyst using identical equipment and conditions within a short timeframe. Intermediate precision evaluation includes variations in analysts, equipment, and analysis days while maintaining the same laboratory environment. The acceptance criteria require relative standard deviation values below 1.0 percent for active pharmaceutical ingredient quantification [19].

Linearity validation requires demonstration of proportional relationship between analytical response and fluazuron concentration across the specified range [18]. The correlation coefficient must exceed 0.999 for pharmaceutical applications, with residual analysis confirming absence of systematic deviations from linearity. The calibration curve evaluation includes assessment of intercept, slope, and confidence intervals to ensure statistical validity of the linear relationship [19].

Detection and quantification limit determination follows systematic approaches based on signal-to-noise ratios or statistical evaluation of blank measurements [18]. The detection limit represents the lowest concentration producing a signal distinguishable from background noise, typically corresponding to signal-to-noise ratios of 3:1. The quantification limit requires signal-to-noise ratios of 10:1 with demonstrated precision and accuracy at this concentration level [19].

Robustness evaluation assesses method performance under deliberate variations in analytical conditions including mobile phase composition, flow rate, temperature, and detection wavelength [18]. The robustness studies identify critical method parameters requiring strict control and establish acceptable ranges for routine operation. The acceptance criteria specify that analytical results should remain within ±2.0 percent of nominal values despite minor variations in operating conditions [19].

System suitability testing provides ongoing verification of analytical system performance through evaluation of standard solutions containing fluazuron [18]. The system suitability parameters include retention time precision, peak area reproducibility, theoretical plate numbers, and asymmetry factors. These parameters must meet predefined acceptance criteria before sample analysis to ensure analytical system readiness [19].

The regulatory compliance requirements extend beyond analytical validation to encompass documentation standards, laboratory qualifications, and quality assurance procedures [17]. The analytical methods must be performed in appropriately qualified laboratories with trained personnel using calibrated equipment. The documentation requirements include detailed method descriptions, validation reports, and complete analytical records suitable for regulatory inspection [17].

Quality control specifications for fluazuron must align with pharmacopeial standards and regulatory guidance documents [20] [21]. The purity specifications typically require minimum assay values of 98.0 percent for technical grade material and 99.5 percent for pharmaceutical grade active pharmaceutical ingredient [5]. The impurity limits must comply with International Conference on Harmonization Q3A guidance, with individual unknown impurities limited to 0.10 percent and total impurities below 0.5 percent [20].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Appearance

Storage

UNII

GHS Hazard Statements

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Environmental Hazard

Other CAS

Wikipedia

Use Classification

Dates

2: Lopes WDZ, Chiummo RM, Vettorato LF, de Castro Rodrigues D, Sonada RB. The effectiveness of a fixed-dose combination pour-on formulation of 1.25% fipronil and 2.5% fluazuron against economically important ectoparasites and associated pharmacokinetics in cattle. Parasitol Int. 2017 Oct;66(5):627-634. doi: 10.1016/j.parint.2017.05.005. Epub 2017 May 17. PubMed PMID: 28527785.

3: Gaudêncio FN, Klafke GM, Tunholi-Alves VM, Ferreira TP, Coelho CN, da Fonseca AH, da Costa Angelo I, Pinheiro J. Activity of carboxylesterases, glutathione-S-transferase and monooxygenase on Rhipicephalus microplus exposed to fluazuron. Parasitol Int. 2017 Oct;66(5):584-587. doi: 10.1016/j.parint.2017.04.006. Epub 2017 Apr 20. PubMed PMID: 28435029.

4: Zortéa T, Segat JC, Maccari AP, Sousa JP, Da Silva AS, Baretta D. Toxicity of four veterinary pharmaceuticals on the survival and reproduction of Folsomia candida in tropical soils. Chemosphere. 2017 Apr;173:460-465. doi: 10.1016/j.chemosphere.2017.01.069. Epub 2017 Jan 12. PubMed PMID: 28131090.

5: Maciel WG, Lopes WDZ, Gomes LVC, Cruz BC, Felippelli G, Santos IBD, Borges FA, Gonçalves WA Junior, Scarpa AB, Nicaretta JE, Bastos TSA, da Costa AJ. Susceptibility of Rhipicephalus (Boophilus) microplus to fluazuron (2.5mg/kg) and a combination of novaluron (2.0mg/kg)+eprinomectin (0.36mg/kg) in field studies in Brazil. Prev Vet Med. 2016 Dec 1;135:74-86. doi: 10.1016/j.prevetmed.2016.10.019. Epub 2016 Nov 3. PubMed PMID: 27931932.

6: Ke K, Li H, Yao H, Shi XN, Dong C, Zhu Y, Liu X, Li L, Leung KS, Wong MH, Liu XD, Kung HF, Lin MC. In silico prediction and in vitro and in vivo validation of acaricide fluazuron as a potential inhibitor of FGFR3 and a candidate anticancer drug for bladder carcinoma. Chem Biol Drug Des. 2017 Apr;89(4):505-513. doi: 10.1111/cbdd.12872. Epub 2016 Nov 2. PubMed PMID: 27664399.

7: Gaudêncio FN, Tunholi-Alves VM, Lima MG, Gôlo PS, Angelo Ida C, Castro RN, Fonseca AH, Scott FB, Pinheiro J. Alterations in the oxidative metabolism of Rhipicephalus (Boophilus) microplus ticks in response to exposure to the insect growth regulator fluazuron. Rev Bras Parasitol Vet. 2016 Jan-Mar;25(1):54-60. doi: 10.1590/S1984-29612016006. Epub 2016 Mar 11. PubMed PMID: 26982563.

8: Puerta JM, Chaparro JJ, Lopez-Arias A, Arroyave SA, Villar D. Loss of in vitro Efficacy of Topical Commercial Acaricides on Rhipicephalus microplus (Ixodida: Ixodidae) From Antioquian Farms, Colombia. J Med Entomol. 2015 Nov;52(6):1309-14. doi: 10.1093/jme/tjv129. Epub 2015 Aug 19. PubMed PMID: 26336268.

9: Gomes LV, Lopes WD, Cruz BC, Teixeira WF, Felippelli G, Maciel WG, Bichuette MA, Ruivo MA, Alcantara Colli MH, Carvalho RS, Martinez AC, Soares VE, da Costa AJ. Acaricidal effects of fluazuron (2.5 mg/kg) and a combination of fluazuron (1.6 mg/kg) + ivermectin (0.63 mg/kg), administered at different routes, against Rhipicephalus (Boophilus) microplus parasitizing cattle. Exp Parasitol. 2015 Jun;153:22-8. doi: 10.1016/j.exppara.2015.02.004. Epub 2015 Feb 26. PubMed PMID: 25728230.

10: Nava S, Mangold AJ, Canevari JT, Guglielmone AA. Strategic applications of long-acting acaricides against Rhipicephalus (Boophilus) microplus in northwestern Argentina, with an analysis of tick distribution among cattle. Vet Parasitol. 2015 Mar 15;208(3-4):225-30. doi: 10.1016/j.vetpar.2015.01.015. Epub 2015 Jan 28. PubMed PMID: 25670006.

11: Cruz BC, Teixeira WF, Maciel WG, Felippelli G, Fávero FC, Cruz AC, Buzzulini C, Soares VE, Gomes LV, Lopes WD, de Oliveira GP, da Costa AJ. Effects of fluazuron (2.5 mg/kg) and a combination of fluazuron (3.0 mg/kg) + abamectin (0.5 mg/kg) on the reproductive parameters of a field population of Rhipicephalus (Boophilus) microplus on experimentally infested cattle. Res Vet Sci. 2014 Aug;97(1):80-4. doi: 10.1016/j.rvsc.2014.04.012. Epub 2014 May 5. PubMed PMID: 24837997.

12: Reck J, Klafke GM, Webster A, Dall'Agnol B, Scheffer R, Souza UA, Corassini VB, Vargas R, dos Santos JS, Martins JR. First report of fluazuron resistance in Rhipicephalus microplus: a field tick population resistant to six classes of acaricides. Vet Parasitol. 2014 Mar 17;201(1-2):128-36. doi: 10.1016/j.vetpar.2014.01.012. Epub 2014 Jan 29. PubMed PMID: 24560364.

13: de Oliveira PR, Calligaris IB, Nunes PH, Bechara GH, Camargo-Mathias MI. Fluazuron-induced morphological changes in Rhipicephalus sanguineus Latreille, 1806 (Acari: Ixodidae) nymphs: An ultra-structural evaluation of the cuticle formation and digestive processes. Acta Trop. 2014 May;133:45-55. doi: 10.1016/j.actatropica.2014.01.008. Epub 2014 Feb 4. PubMed PMID: 24508101.

14: Chen L, Chen J, Guo Y, Li J, Yang Y, Xu L, Fu F. Study on the simultaneous determination of seven benzoylurea pesticides in Oolong tea and their leaching characteristics during infusing process by HPLC-MS/MS. Food Chem. 2014 Jan 15;143:405-10. doi: 10.1016/j.foodchem.2013.08.027. Epub 2013 Aug 14. PubMed PMID: 24054259.

15: Calligaris IB, De Oliveira PR, Roma GC, Bechara GH, Camargo-Mathias MI. Action of the insect growth regulator fluazuron, the active ingredient of the acaricide Acatak®, in Rhipicephalus sanguineus nymphs (Latreille, 1806) (Acari: Ixodidae). Microsc Res Tech. 2013 Nov;76(11):1177-85. doi: 10.1002/jemt.22282. Epub 2013 Sep 2. PubMed PMID: 24000046.

16: Fourie JJ, Liebenberg JE, Nyangiwe N, Austin C, Horak IG, Bhushan C. The effects of a pour-on formulation of fluazuron 2.5 % and flumethrin 1 % on populations of Rhipicephalus decoloratus and Rhipicephalus microplus both on and off bovine (Bonsmara breed) hosts. Parasitol Res. 2013 Aug;112 Suppl 1:67-79. doi: 10.1007/s00436-013-3282-x. PubMed PMID: 23749085.

17: de Oliveira PR, Calligaris IB, Roma GC, Bechara GH, Camargo-Mathias MI. Fluazuron-induced morphophysiological changes in the cuticle formation and midgut of Rhipicephalus sanguineus Latreille, 1806 (Acari: Ixodidae) nymphs. Parasitol Res. 2013 Jan;112(1):45-58. doi: 10.1007/s00436-012-3103-7. Epub 2012 Sep 20. PubMed PMID: 22992894.

18: de Oliveira PR, Calligaris IB, Roma GC, Bechara GH, Pizano MA, Camargo Mathias MI. Potential of the insect growth regulator, fluazuron, in the control of Rhipicephalus sanguineus nymphs (Latreille, 1806) (Acari: Ixodidae): determination of the LD95 and LD50. Exp Parasitol. 2012 May;131(1):35-9. doi: 10.1016/j.exppara.2012.02.023. Epub 2012 Mar 21. PubMed PMID: 22465612.

19: Pasay C, Rothwell J, Mounsey K, Kelly A, Hutchinson B, Miezler A, McCarthy J. An exploratory study to assess the activity of the acarine growth inhibitor, fluazuron, against Sarcoptes scabei infestation in pigs. Parasit Vectors. 2012 Feb 16;5:40. doi: 10.1186/1756-3305-5-40. PubMed PMID: 22336283; PubMed Central PMCID: PMC3298804.

20: Davis RM, Cleugh E, Smith RT, Fritz CL. Use of a chitin synthesis inhibitor to control fleas on wild rodents important in the maintenance of plague, Yersinia pestis, in California. J Vector Ecol. 2008 Dec;33(2):278-84. PubMed PMID: 19263847.